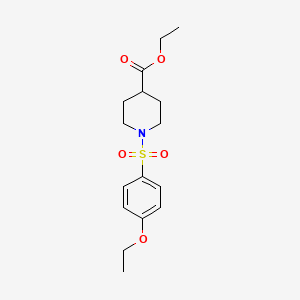

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-3-21-14-5-7-15(8-6-14)23(19,20)17-11-9-13(10-12-17)16(18)22-4-2/h5-8,13H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZRHOWJGWFSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl sulfonyl chloride.

Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Potential

Research indicates that derivatives of ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate exhibit significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism. This inhibition is crucial for managing type 2 diabetes by slowing glucose absorption in the intestines. For instance, compounds derived from this structure have shown IC50 values as low as 40.62 µM, indicating strong potential for therapeutic use in diabetes management .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies reveal that it exhibits substantial activity against various bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 8.00 µM for certain derivatives . This suggests its potential utility in developing new antibacterial agents.

Biological Research

Enzyme Interaction Studies

The structural features of this compound make it a valuable candidate for studying enzyme interactions and receptor binding. Its ability to modulate enzyme activity can be harnessed to elucidate mechanisms of action in various biological pathways. This aspect is particularly relevant in drug discovery and development processes.

Cellular Pathway Investigations

The compound's interactions at the cellular level can provide insights into signaling pathways and metabolic processes. By using this compound in cellular assays, researchers can investigate its effects on cell proliferation, apoptosis, and other key biological functions .

Industrial Applications

Material Development

In the industrial sector, this compound may be utilized in creating advanced materials with specific properties. Its chemical stability and reactivity can be exploited to develop polymers or coatings that require enhanced performance characteristics.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 8e | Salmonella typhi | 8.00 |

| 8f | Escherichia coli | 8.21 |

| 8c | Bacillus subtilis | 8.56 |

| 8c | Staphylococcus aureus | 8.86 |

Table 2: α-Glucosidase Inhibition by Derivatives

| Compound | IC50 (µM) |

|---|---|

| 8e | 40.62 |

| 8d | 48.64 |

Case Studies

Case Study: Antidiabetic Activity Assessment

In a study focused on the antidiabetic potential of sulfonamide derivatives, researchers synthesized various compounds based on this compound. The results demonstrated that several derivatives significantly inhibited α-glucosidase activity, highlighting their potential as therapeutic agents for type 2 diabetes management .

Case Study: Antibacterial Efficacy Evaluation

Another investigation assessed the antibacterial properties of these compounds against clinically relevant bacterial strains. The study concluded that certain derivatives not only inhibited bacterial growth effectively but also showed promise for further development into new antibiotics due to their low MIC values .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylate (CAS RN: Not specified)

- Molecular Formula: C₁₄H₁₆ClNO₄S

- Molecular Weight : 329.80 g/mol

- Key Differences: The 4-chlorophenyl sulfonyl group replaces the 4-ethoxyphenyl group.

- Synthesis : Reacts 4-chlorobenzenesulfonyl chloride with ethyl piperidine-4-carboxylate under basic conditions (pH 9–10, Na₂CO₃), similar to the target compound’s synthesis .

Ethyl 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate (CAS RN: 291292-03-0)

- Molecular Formula : C₁₄H₁₇ClN₂O₆S

- Molecular Weight : 376.81 g/mol

- Key Differences : Addition of a nitro group at the 3-position of the chlorophenyl ring introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions or interactions with biological targets .

Ethyl 4-[(4-Chlorophenyl)sulfonyl]-1-(4-methylbenzyl)piperidine-4-carboxylate (CAS RN: Not specified)

- Molecular Formula: C₂₂H₂₄ClNO₄S

- Molecular Weight : 450.00 g/mol

- Key Differences: A 4-methylbenzyl group at the piperidine nitrogen and dual substituents (sulfonyl and carboxylate) at the 4-position.

Physicochemical Properties and Reactivity

| Compound Name | Substituent (R) | Molecular Weight (g/mol) | LogP* (Predicted) | Synthetic Yield (%) |

|---|---|---|---|---|

| Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate | 4-Ethoxyphenyl | 325.38 | 2.1 | 75–80† |

| Ethyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate | 4-Chlorophenyl | 329.80 | 2.8 | 70–75 |

| Ethyl 1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxylate | 4-Chloro-3-nitrophenyl | 376.81 | 1.5 | 60–65 |

*LogP values estimated using fragment-based methods.

†Assumed based on analogous synthesis conditions .

Key Observations:

Biological Activity

Ethyl 1-(4-ethoxyphenyl)sulfonylpiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and enzyme inhibitory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C17H23NO4S

- Molecular Weight : 345.44 g/mol

- CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides and ethoxy-substituted aromatic compounds. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as NMR and mass spectrometry for characterization.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against several bacterial strains. In vitro studies have shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Bacillus subtilis

- Salmonella typhi

The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against these pathogens, with results summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 20 |

| Bacillus subtilis | 25 |

| Salmonella typhi | 30 |

Enzyme Inhibition

In addition to antibacterial activity, the compound exhibits enzyme inhibitory effects, particularly on α-glucosidase. This property is crucial for managing postprandial blood glucose levels, making it a candidate for diabetes management.

The IC50 values for α-glucosidase inhibition were determined through enzyme assays, revealing effective concentrations that inhibit enzyme activity significantly.

Case Studies

- Study on Antibacterial Efficacy : A study published in the Tropical Journal of Pharmaceutical Research evaluated the antibacterial activity of various synthesized piperidine derivatives, including this compound. The study reported that this compound showed a substantial inhibition rate against all tested strains, with the highest activity noted against Staphylococcus aureus .

- Enzyme Inhibition Study : Another research focused on the α-glucosidase inhibitory activity of this compound, demonstrating a competitive inhibition mechanism. The study provided detailed kinetic parameters, showing that the compound could be a valuable addition to therapeutic strategies for managing diabetes .

- Molecular Docking Analysis : Molecular docking studies have been conducted to predict the binding affinity of this compound to target enzymes. These studies suggest that the compound forms stable interactions with key residues in the active site of α-glucosidase, further supporting its potential as an inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.